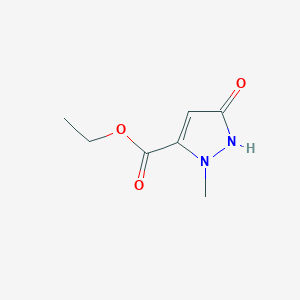

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . The specific interaction of Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate with its targets would need further investigation.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound’s molecular weight (17017 g/mol) suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could range from modulation of cellular functions to potential therapeutic effects in various disease conditions .

Action Environment

The compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .

Activité Biologique

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 40711-34-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Structure : The compound features a pyrazole ring with a carboxylate functional group, which is critical for its biological activity.

Pharmacological Activities

This compound has been investigated for various biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines.

The structure–activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance the anticancer efficacy of these compounds.

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators in vitro.

These findings suggest that the compound could be developed as an anti-inflammatory agent.

3. Antimicrobial Activity

The compound has also been tested against various microbial strains, showing significant antibacterial and antifungal activity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and cell survival.

- Interaction with Cellular Targets : The compound may bind to various cellular targets, disrupting their normal function and leading to therapeutic effects.

Case Study 1: Anticancer Efficacy

In a study conducted by Nitulescu et al., this compound was evaluated against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 0.71 µM against HepG2 cells, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this pyrazole derivative revealed that it effectively reduced TNF-alpha levels in LPS-stimulated macrophages by up to 60%. This suggests its utility in treating inflammatory diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. A study demonstrated that modifications to the pyrazole ring can enhance antibacterial activity against various strains of bacteria .

Anti-inflammatory and Analgesic Effects

The compound has shown promise in reducing inflammation and pain in preclinical models. Its mechanism appears to involve the inhibition of specific enzymes involved in the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Agricultural Applications

This compound's derivatives are being evaluated for their effectiveness as agrochemicals.

Pesticidal Activity

This compound has been tested for its insecticidal properties against common agricultural pests. Laboratory results indicate significant mortality rates in treated populations, suggesting its utility as a natural pesticide .

Herbicidal Properties

Studies have indicated that the compound can inhibit the growth of certain weeds, providing a basis for developing new herbicides that are less harmful to the environment compared to traditional chemicals .

Materials Science

The unique chemical structure of this compound allows it to be used in synthesizing novel materials.

Polymer Chemistry

In polymer science, this compound is being explored as a monomer for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength . Its incorporation into polymer matrices can improve performance characteristics relevant to packaging and construction industries.

Nanomaterials

Recent advancements have highlighted the potential of using this compound in the synthesis of nanoparticles with unique optical and electronic properties. These nanoparticles could find applications in electronics and photonics .

Case Studies

Analyse Des Réactions Chimiques

Alkylation at Nitrogen Centers

The pyrazole ring’s nitrogen atoms are nucleophilic, allowing alkylation to introduce substituents.

| Reagent | Conditions | Product | Example Reaction |

|---|---|---|---|

| Alkyl halides | Basic (e.g., K₂CO₃) | N-alkylated pyrazole derivatives | Synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate via N-alkylation. |

This reaction expands structural diversity for applications in medicinal chemistry and materials science.

Condensation Reactions

The carbonyl group at position 5 participates in condensation to form fused heterocycles.

| Reagent | Conditions | Product | Example Reaction |

|---|---|---|---|

| Thiols or amines | Acidic (e.g., HCl) | Thiazolo[3,2-a]pyrimidine or pyrimidine derivatives | Formation of Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. |

Condensation enhances π-conjugation, useful in designing optoelectronic materials.

Oxidation of Functional Groups

The oxo group and ester moiety are oxidation targets.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous, acidic | Carboxylic acids or ketones | Selective oxidation depends on reaction control; over-oxidation risks ring degradation. |

Oxidation pathways are critical for modifying electronic properties in agrochemical intermediates.

Reduction of Keto and Ester Groups

Reduction targets the 5-oxo group and ester functionality.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| NaBH₄ | Ethanol, room temperature | Secondary alcohols | Borohydride selectively reduces keto groups without affecting the ester. |

| LiAlH₄ | Anhydrous ether, reflux | Primary alcohols (via ester reduction) | Lithium aluminum hydride fully reduces esters to alcohols but requires careful handling. |

Reduction products serve as intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at Ester Group

The ethyl ester undergoes hydrolysis or transesterification.

Enzyme Inhibition via Structural Mimicry

Although not a classical reaction, the compound inhibits Mycobacterium tuberculosis pantothenate synthetase by mimicking the natural substrate pantothenate. This disrupts coenzyme A biosynthesis, highlighting its biochemical reactivity.

Propriétés

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBWWRQULHMZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348665 | |

| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-34-0 | |

| Record name | Ethyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.